molecular formula C15H16N2O3S B5424872 4-hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid

4-hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B5424872
M. Wt: 304.4 g/mol
InChI Key: NLFFNELBERLHQI-UHFFFAOYSA-N
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Description

“4-hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry. For instance, Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and reported their cytotoxicity activity on three human tumor cell lines .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be complex and varied. The reactivity of the thiazole ring can be influenced by the substituents at different positions on the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various techniques. For example, the melting point can provide information about the compound’s stability, and spectroscopic techniques can provide information about the compound’s structure .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target. Some thiazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives have been found to exhibit cytotoxic activities, which could potentially pose a hazard if not handled properly .

Future Directions

Thiazole derivatives continue to be a subject of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives with improved biological activities and lesser side effects .

Properties

IUPAC Name

4-hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-13(19)15(20)6-8-17(9-7-15)14-16-12(10-21-14)11-4-2-1-3-5-11/h1-5,10,20H,6-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFFNELBERLHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)O)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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